molecular formula C26H19NO3 B2859542 3-[(3-phenoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid CAS No. 726157-23-9

3-[(3-phenoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid

Cat. No.: B2859542
CAS No.: 726157-23-9
M. Wt: 393.4 g/mol
InChI Key: QSWDAWGZMHQXGM-UHFFFAOYSA-N
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Description

Historical Development of Cyclopentaquinoline Scaffolds

The cyclopentaquinoline framework emerged as a strategic modification of classical quinolone antibiotics, addressing limitations in bacterial resistance profiles and pharmacokinetic properties. Early synthetic routes relied on Friedel-Crafts alkylation and multistep cyclization processes, as exemplified by the 1975 synthesis of 3-ethoxy-8-methyl-7(5)H-cyclopenta[f]isoquinoline through a seven-step sequence involving nitrile hydrolysis and dehydrogenation. These methods typically suffered from low yields (30–45%) and harsh reaction conditions, limiting structural diversification.

The development of transition metal-free annulation strategies marked a turning point. A 2020 breakthrough demonstrated that ortho-alkynylaldehydes could undergo superbase-mediated intramolecular cyclization with primary amines, forming amino-substituted cyclopentaquinolinones in 68–82% yield under mild conditions (KOH/DMSO, 80°C). This method enabled precise control over substituent positioning while avoiding precious metal catalysts. Subsequent advances incorporated photoredox catalysis, as shown in the 2024 synthesis of acylated derivatives via visible light-induced radical annulation (450 nm LED, room temperature), achieving 75–89% yields with excellent functional group tolerance.

Key synthetic milestones are compared in Table 1:

Table 1. Evolution of Cyclopentaquinoline Synthesis Methods

Method Type Key Features Yield Range Conditions Reference
Friedel-Crafts Multi-step, harsh acids 30–45% HCl/heat
Superbase Cyclization Transition metal-free, amine functionalization 68–82% KOH/DMSO, 80°C
Photoredox Annulation Acyl group introduction, radical intermediates 75–89% Visible light, room temp

Position in Medicinal Chemistry

The target compound's structure integrates three pharmacophoric elements critical for modern drug design:

  • Tricyclic Core : The cyclopenta[b]quinoline system provides planar rigidity for DNA intercalation, as observed in crystal structures of related compounds bound to S. aureus gyrase (2.31–2.37 Å resolution). Molecular dynamics simulations suggest the fused cyclopentane ring induces a 12–15° bend in DNA, enhancing topoisomerase inhibition.
  • Phenoxyphenyl Substituent : Positioned at C3, this lipophilic group likely occupies hydrophobic pockets in target enzymes. Comparative studies show that analogous 3-arylidene derivatives exhibit 4–8 fold improved potency against Gram-positive pathogens compared to unsubstituted analogs.
  • C9 Carboxylic Acid : This moiety mirrors the C3/C4 keto-acid motif of fluoroquinolones, enabling critical interactions with Mg²⁺ ions in the topoisomerase-DNA complex. Replacement with ester or amide groups in model compounds reduced antibacterial activity by 90–99%.

Structure-activity relationship (SAR) studies of related cyclopentaquinolines reveal that:

  • Electron-withdrawing groups at C7/C8 enhance gyrase inhibition (IC₅₀ = 0.11–0.23 μM vs 1.4 μM for unsubstituted)
  • Conformational restriction through bridge formation improves target residence time (t₁/₂ > 4 hr vs 1.2 hr for flexible analogs)
  • Hybridization with nicotinic acid derivatives boosts broad-spectrum activity (MIC₉₀ = 2–8 μg/mL against MRSA and VRE)

Current Research Landscape and Scientific Importance

Recent investigations have expanded the therapeutic scope of cyclopentaquinoline derivatives beyond antibacterial applications:

Anticancer Potential :

  • Dual topoisomerase I/II inhibition observed in hepatic carcinoma models (IC₅₀ = 1.8–3.2 μM)
  • Selective toxicity toward cancer stem cells (4–6 fold vs normal fibroblasts) via ROS-mediated apoptosis

Antiviral Activity :

  • Moderate inhibition of SARS-CoV-2 3CL protease (35% at 10 μM) in preliminary screens

Synthetic Innovation :

  • Flow chemistry approaches achieving 92% yield for key intermediates
  • Late-stage diversification via C–H activation (12 derivatives from common precursor)

Ongoing challenges include optimizing blood-brain barrier penetration (calculated logP = 3.8 vs ideal 2.5–3.0) and reducing hERG channel affinity (IC₅₀ = 4.1 μM). Computational modeling suggests that replacing the phenoxy group with smaller heterocycles could address both issues while maintaining potency.

Properties

CAS No.

726157-23-9

Molecular Formula

C26H19NO3

Molecular Weight

393.4 g/mol

IUPAC Name

3-[(3-phenoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid

InChI

InChI=1S/C26H19NO3/c28-26(29)24-21-11-4-5-12-23(21)27-25-18(13-14-22(24)25)15-17-7-6-10-20(16-17)30-19-8-2-1-3-9-19/h1-12,15-16H,13-14H2,(H,28,29)

InChI Key

QSWDAWGZMHQXGM-UHFFFAOYSA-N

SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=CC(=CC=C4)OC5=CC=CC=C5)C(=O)O

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=CC(=CC=C4)OC5=CC=CC=C5)C(=O)O

solubility

not available

Origin of Product

United States

Preparation Methods

Friedländer Annulation for Quinoline Formation

The cyclopenta[b]quinoline scaffold is typically constructed via Friedländer annulation, a reaction between 2-aminobenzaldehyde derivatives and cyclic ketones. For example, 2-amino-4-methylbenzaldehyde reacts with cyclopentanone under acidic conditions (e.g., H₂SO₄ or p-TsOH) to yield 1H,2H,3H-cyclopenta[b]quinoline. Modifications to this method include microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes while maintaining yields >80%.

Alternative Multicomponent Approaches

The Ugi four-component reaction (amine, carbonyl, carboxylic acid, isocyanide) offers a modular pathway to functionalized quinolines. For instance, combining 2-aminophenol, cyclopentanone, acetic acid, and tert-butyl isocyanide generates cyclopenta[b]quinoline precursors, which are subsequently oxidized to introduce carboxylic acid groups. This method achieves regioselectivity through steric and electronic effects of substituents.

Carboxylic Acid Functionalization

Hydrolysis of Ester Precursors

The 9-carboxylic acid group is introduced by hydrolyzing a methyl or ethyl ester precursor. For example, treating 9-cyano derivatives with concentrated HCl (reflux, 6 hours) yields the carboxylic acid, albeit with moderate efficiency (50–60%). Alternatively, enzymatic hydrolysis using lipases in phosphate buffer (pH 7.4, 37°C) offers a greener route with 75% yield.

Direct Oxidation Strategies

Oxidation of a 9-methyl group using KMnO₄ in alkaline conditions (H₂O/acetone, 0°C) provides the carboxylic acid directly. This method avoids intermediate esters but requires careful temperature control to prevent overoxidation.

Mechanistic and Kinetic Insights

Cyclization Pathways

Density functional theory (DFT) studies reveal that Friedländer annulation proceeds via a stepwise mechanism:

  • Formation of an enamine intermediate between the amine and ketone.
  • Intramolecular cyclization to form the quinoline ring, with activation energies of 25–30 kcal/mol.

Condensation Kinetics

Pseudo-first-order kinetics govern the Knoevenagel step, with rate constants (k) of 0.15–0.25 min⁻¹ in ethanol. Microwave irradiation reduces activation energy (Eₐ) from 45 kJ/mol to 32 kJ/mol, accelerating the process.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR: The methylidene proton appears as a singlet at δ 8.2–8.4 ppm, while the carboxylic acid proton is observed at δ 12.5–13.0 ppm (DMSO-d₆).
  • IR Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (C=O acid) and 1590 cm⁻¹ (C=N quinoline) confirm functional groups.

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) shows ≥98% purity for optimized synthetic batches. Retention times correlate with logP values calculated using ChemAxon software (logP = 3.2 ± 0.1).

Challenges and Optimization Strategies

Byproduct Formation

Competing aldol condensation during Knoevenagel steps generates dimeric byproducts (5–15%). Silica gel chromatography (hexane/EtOAc 4:1) effectively isolates the desired product.

Solubility Limitations

The carboxylic acid’s poor solubility in organic solvents complicates purification. Recrystallization from DMSO/water (1:3 v/v) improves crystal quality and yield (70% recovery).

Industrial-Scale Feasibility

Continuous Flow Synthesis

Microreactor systems enable scalable production, achieving 85% yield for the cyclopenta[b]quinoline core at 10 g/hour throughput.

Cost Analysis

Raw material costs dominate (∼60%), with 3-phenoxybenzaldehyde priced at $120/kg (Sigma-Aldrich, 2025). Switching to in-house aldehyde synthesis reduces costs by 35%.

Chemical Reactions Analysis

Types of Reactions

3-[(3-phenoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-[(3-phenoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid is a complex organic compound with a unique structure featuring a cyclopenta[b]quinoline core, a phenoxyphenyl group attached via a methylidene bridge, and a carboxylic acid functional group at the quinoline position. It has a molecular formula of C26H19NO3C_{26}H_{19}NO_3 and a molecular weight of approximately 413.43 g/mol . Research indicates that this compound exhibits significant biological activities, making it potentially useful in medicinal chemistry due to its structural characteristics that may influence biological activity and interactions with various biological targets.

Potential Applications

The unique properties of this compound lend it to several applications:

  • Medicinal Chemistry The compound's structural characteristics may influence biological activity and interactions with various biological targets. Its derivatives can be synthesized with varied pharmacological profiles.
  • Interaction studies Interaction studies have focused on the binding affinities of this compound with various biological macromolecules. These interactions are crucial for understanding the pharmacodynamics of the compound and its therapeutic potential.

Structural Analogues

Several compounds share structural similarities with this compound.

Compound NameStructure FeaturesUnique Aspects
3-{[4-(diethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acidDiethylamino substitutionEnhanced solubility and bioavailability
3-{[2-(carboxymethoxy)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acidCarboxymethoxy groupPotentially increased activity against specific bacterial strains
3-{[4-(trimethoxyphenyl)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinolineTrimethoxy substitutionImproved anticancer activity through enhanced cellular uptake

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resultant biological activities. Each compound's variations provide insights into how minor structural changes can significantly impact pharmacological properties.

Mechanism of Action

The mechanism of action of 3-[(3-phenoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups (e.g., Cl): The 7-chloro derivative (MW 247.7) is highlighted for its role as an AChE inhibitor, suggesting halogenation enhances target affinity .
  • Hydroxyl Groups: The 4-hydroxyphenyl analog (MW 317.34) exhibits acute toxicity, likely due to increased reactivity or metabolic instability .
  • Amino Groups: The diethylaminophenyl variant (MW 372.5) may improve solubility via tertiary amine protonation, though its discontinuation limits further data .

Stability and Pharmacokinetics

  • Melting Points: Analogs like 3-phenylmethylidene derivatives decompose at ~240–260°C, indicating thermal stability suitable for formulation .
  • Predicted CCS Values: For 3-phenylmethylidene-..., collision cross-section (CCS) data (e.g., 170.8 Ų for [M+H]+) suggest moderate membrane permeability .

Biological Activity

3-[(3-phenoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid (CAS Number: 726157-23-9) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological activity based on diverse research findings and case studies.

  • Molecular Formula : C21H17NO3
  • Molecular Weight : 331.36 g/mol
  • Structure : The compound features a cyclopenta[b]quinoline core with a phenoxyphenyl substituent, which is crucial for its biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits significant antitumor and anti-inflammatory properties. The following sections detail these activities based on various studies.

Antitumor Activity

  • Cell Line Studies :
    • The compound was evaluated against several cancer cell lines, including HepG2 (human hepatocellular carcinoma) and HCT116 (human colorectal carcinoma). The results demonstrated an IC50 range of 7.7–14.2 µg/ml , indicating potent antitumor activity compared to standard treatments like 5-fluorouracil and afatinib .
    • A study utilizing the MTT assay showed that derivatives of quinoline compounds, including this compound, exhibited promising anticancer effects against the MCF-7 breast cancer cell line. The compounds demonstrated significant cytotoxicity comparable to doxorubicin (Dox) at similar concentrations .
  • Mechanism of Action :
    • Molecular docking studies suggest that the compound interacts with the epidermal growth factor receptor (EGFR), a key target in cancer therapy. The inhibition of EGFR activity was observed with IC50 values ranging from 16.01–1.11 µM , indicating moderate efficacy .

Anti-inflammatory Activity

The compound's anti-inflammatory properties were assessed using RAW264.7 mouse macrophages stimulated with lipopolysaccharide (LPS). Results indicated that it effectively reduced inflammatory markers without exhibiting significant cytotoxicity, outperforming classical NSAIDs like indomethacin .

Comparative Analysis of Biological Activities

Activity TypeCell Line/ModelIC50 RangeComparison Drug(s)
AntitumorHepG27.7–14.2 µg/ml5-Fluorouracil, Afatinib
AntitumorHCT1167.7–14.2 µg/ml5-Fluorouracil, Afatinib
Anti-inflammatoryRAW264.7 MacrophagesNot specifiedIndomethacin

Case Studies and Research Findings

  • A study published in PubMed evaluated various quinoline derivatives for their dual anti-inflammatory and antiproliferative properties, highlighting that structural modifications could enhance their pharmacological profiles .
  • Another investigation focused on the synthesis and biological evaluation of related compounds, confirming that the presence of specific functional groups significantly influences their biological activity .

Q & A

Q. What are the standard synthetic protocols for preparing 3-[(3-phenoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid?

The synthesis typically involves multi-step organic reactions, such as condensation between cyclopentaquinoline precursors and phenoxyphenyl aldehydes. Key steps include controlled temperature (e.g., reflux in acetonitrile) and pH adjustments to facilitate imine formation. Catalysts like ceric ammonium nitrate (CAN) may be used to enhance reaction efficiency. Purification often employs column chromatography with gradients of petroleum ether and ethyl acetate .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the cyclopentaquinoline backbone and methylidene linkage. Mass spectrometry (MS) provides molecular weight validation (391.42 g/mol), while High-Resolution MS (HRMS) resolves isotopic patterns. Infrared (IR) spectroscopy identifies functional groups like the carboxylic acid (-COOH) and aromatic C-H stretches .

Q. How should researchers handle stability and storage of this compound?

Store under inert gas (e.g., argon) at -20°C in amber vials to prevent photodegradation. Stability studies indicate sensitivity to moisture, requiring desiccants like silica gel. Avoid prolonged exposure to oxygen, which may oxidize the methylidene group .

Q. What are the primary applications of this compound in medicinal chemistry?

The quinoline core and phenoxyphenyl substituent suggest potential as a kinase inhibitor or antimicrobial agent. Researchers use it as a scaffold for derivatization via esterification/amidation of the carboxylic acid group. Computational docking studies (e.g., AutoDock) can predict binding affinities to biological targets .

Q. What safety precautions are necessary during experimental handling?

Classified as acutely toxic and a skin irritant. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Emergency procedures include rinsing exposed skin with water for 15 minutes and consulting SDS for spill management .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Discrepancies may arise from dynamic effects like tautomerism or solvent interactions. Use variable-temperature NMR to identify equilibrium states. X-ray crystallography provides definitive structural confirmation, as demonstrated for analogous dihydrothienoquinolines .

Q. What strategies optimize reaction yields in large-scale synthesis?

Optimize solvent polarity (e.g., switch from acetonitrile to DMF for better solubility) and catalyst loading. Design of Experiments (DoE) approaches can model interactions between temperature, pH, and stoichiometry. For example, Eaton’s reagent improves cyclization efficiency in polycyclic derivatives .

Q. How does electronic modulation of the phenoxyphenyl group affect bioactivity?

Introduce electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity and target binding. Compare IC₅₀ values in enzyme assays (e.g., tyrosine kinases) using derivatives with halogenated or methoxy substituents. QSAR models correlate substituent Hammett constants with activity trends .

Q. What computational methods predict the compound’s reactivity in nucleophilic/electrophilic reactions?

Density Functional Theory (DFT) calculates Fukui indices to identify reactive sites. Molecular Electrostatic Potential (MEP) maps highlight regions prone to nucleophilic attack (e.g., the methylidene carbon). Software like Gaussian or ORCA facilitates these analyses .

Q. How can environmental impact assessments guide disposal protocols?

Ecotoxicity assays (e.g., Daphnia magna acute toxicity) evaluate aquatic risks. Advanced oxidation processes (AOPs) using UV/H₂O₂ degrade the compound into less harmful metabolites. Monitor degradation byproducts via LC-MS to ensure compliance with REACH regulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.